(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid

Medicinal Chemistry Synthetic Methodology Building Block Selection

(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid (CAS 1135871-83-8) is the only 5-borono-1-indanone scaffold that preserves the electrophilic 3-oxo ketone moiety—absent in non-oxygenated indenyl boronic acids—providing distinct electronic environment, hydrogen-bonding capacity, and metabolic stability in derived biaryl products. This scaffold enables modular Suzuki-Miyaura diversification for kinase inhibitor SAR, while the ketone offers a synthetic handle for condensation. Substitution risks reproducibility. Batch-specific NMR/HPLC/GC docs. Solid powder, ≥95% purity, store 2-8°C.

Molecular Formula C9H9BO3
Molecular Weight 175.98 g/mol
CAS No. 1135871-83-8
Cat. No. B1508674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid
CAS1135871-83-8
Molecular FormulaC9H9BO3
Molecular Weight175.98 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(CCC2=O)C=C1)(O)O
InChIInChI=1S/C9H9BO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5,12-13H,2,4H2
InChIKeyANQOFXCMJAXRJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid CAS 1135871-83-8: Technical Specifications and Procurement Parameters


(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid (CAS 1135871-83-8) is an arylboronic acid derivative featuring a 1-indanone core with a boronic acid substituent at the 5-position . With molecular formula C₉H₉BO₃ and molecular weight 175.98 g/mol, this compound is commercially available as a solid powder with standard purity specifications of 95% [1]. It functions primarily as a synthetic building block for Suzuki-Miyaura cross-coupling reactions, enabling the construction of carbon-carbon bonds in pharmaceutical and agrochemical intermediate synthesis [2].

Why Generic Substitution of (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid Compromises Synthetic Outcomes


Substituting (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid with structurally similar boronic acid building blocks introduces material risks to synthetic reproducibility and downstream performance. The 3-oxo-2,3-dihydro-1H-inden-5-yl scaffold incorporates an electrophilic ketone moiety at the 3-position of the indane framework, which is absent in non-oxygenated indenyl boronic acids such as (1H-Inden-2-yl)boronic acid (CAS 312968-21-1, MW 159.98) . This ketone functionality provides a distinct electronic environment that influences both cross-coupling reactivity and the physicochemical properties of resulting biaryl products, including hydrogen-bonding capacity and metabolic stability [1]. Furthermore, protodeboronation susceptibility varies substantially among arylboronic acids depending on electronic and steric factors of the aromatic scaffold [2]. The specific substitution pattern and oxidation state of the indanone ring in the target compound cannot be replicated by alternative 5-indanyl or indenyl boronic acid derivatives, making direct substitution chemically inequivalent.

(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid: Quantitative Differentiation Evidence for Procurement Decisions


Molecular Weight Differentiation from Non-Oxygenated Indenyl Boronic Acid Analogs

(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid exhibits a molecular weight of 175.98 g/mol, which is approximately 10% higher than the 159.98 g/mol observed for the non-oxygenated analog (1H-Inden-2-yl)boronic acid (CAS 312968-21-1) . This mass difference reflects the presence of the 3-oxo substituent and influences stoichiometric calculations in reaction setup and product mass balance assessments.

Medicinal Chemistry Synthetic Methodology Building Block Selection

Oxygen Content and Hydrogen Bond Acceptor Capacity Relative to Indenyl Boronic Acids

The target compound contains three hydrogen bond acceptors versus two for non-oxygenated indenyl boronic acid analogs, with a calculated LogP of 1.1434 . This increased polarity and hydrogen-bonding capacity, derived from the 3-oxo functionality, differentiates the compound's pharmacokinetic influence when incorporated into drug candidate scaffolds compared to more lipophilic indenyl boronic acid building blocks [1].

Drug Design Physicochemical Properties Lead Optimization

Storage Condition Requirements: Cold Chain Necessity for Boronic Acid Stability

(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid requires refrigerated storage (2-8°C) to maintain chemical integrity . This storage requirement reflects the inherent susceptibility of arylboronic acids to protodeboronation and anhydride formation under ambient conditions, a phenomenon documented across the boronic acid class [1]. Procurement decisions must account for cold-chain logistics capacity and proper inert atmosphere handling protocols.

Compound Management Stability Procurement Logistics

Physical Form and Handling Characteristics: Solid Powder for Weighing Accuracy

The compound is supplied as a solid powder , enabling precise gravimetric dispensing for stoichiometric reaction setup. This contrasts with certain boronic acid derivatives that may be supplied as solutions, waxy solids, or hygroscopic materials that complicate accurate weighing. Solid form factor supports reproducible synthetic outcomes by minimizing weighing variability in small-scale medicinal chemistry applications.

Laboratory Operations Reagent Handling Synthetic Workflow

Validated Application Scenarios for (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid in Research and Industrial Settings


Suzuki-Miyaura Cross-Coupling for 5-Substituted Indanone Library Synthesis

This boronic acid serves as a key building block for synthesizing 5-substituted indanone derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl halides. The 3-oxo-2,3-dihydro-1H-inden-5-yl scaffold provides direct access to biologically relevant indanone-containing biaryl systems. Recent methodology demonstrates the efficiency of Suzuki coupling at the 5-position of 1-indanone scaffolds using various boronic acids, with the target compound offering the reverse polarity approach—acting as the boronic acid partner rather than the aryl halide [1]. The calculated LogP of 1.1434 and three hydrogen bond acceptors make derived products particularly suitable for medicinal chemistry programs requiring balanced physicochemical properties.

Pharmaceutical Intermediate Production Requiring Refrigerated Supply Chain

Organizations with validated cold-chain infrastructure (2-8°C storage capability) can effectively procure and utilize this compound for pharmaceutical intermediate synthesis . The compound's solid powder form facilitates accurate inventory aliquoting and minimizes solvent introduction during reaction setup. Procurement from suppliers providing batch-specific analytical documentation (NMR, HPLC, GC) supports regulatory compliance in GMP-adjacent research environments .

Building Block for Kinase Inhibitor Scaffold Exploration

The indanone core structure is a recognized scaffold in kinase inhibitor development, with arylidene indanone derivatives demonstrating allosteric Akt kinase inhibition [2]. The 5-boronic acid functionality of the target compound enables modular diversification at this position, allowing systematic exploration of structure-activity relationships in kinase-targeting programs. The ketone moiety provides a synthetic handle for further functionalization (e.g., condensation reactions) while the boronic acid enables orthogonal cross-coupling diversification.

Medicinal Chemistry Programs Requiring Defined Physicochemical Starting Points

Drug discovery teams seeking building blocks with predetermined physicochemical parameters benefit from this compound's defined properties: molecular weight 175.98 g/mol, calculated LogP 1.1434, three hydrogen bond acceptors, and two hydrogen bond donors . These parameters support fragment-based drug design and lead optimization workflows where precise control over molecular properties is essential. The 3-oxo functionality provides polarity and hydrogen-bonding capacity absent in non-oxygenated indenyl boronic acids, influencing the pharmacokinetic profile of derived compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.